molecular formula C14H11ClF3NO B12079349 C-(5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-methylamine

C-(5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-methylamine

Cat. No.: B12079349
M. Wt: 301.69 g/mol
InChI Key: IACVWJZMJDLGHP-UHFFFAOYSA-N
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Description

C-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-methylamine is a complex organic compound characterized by the presence of a chloro, trifluoromethoxy, and biphenyl group attached to a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-methylamine typically involves multiple steps, starting with the preparation of the biphenyl core One common method involves the Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

C-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

C-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-methylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of C-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-ethanone
  • 3-Chloro-5-(trifluoromethoxy)phenacyl bromide
  • 3-Chloro-5-(trifluoromethoxy)benzaldehyde

Uniqueness

C-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-methylamine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H11ClF3NO

Molecular Weight

301.69 g/mol

IUPAC Name

[3-chloro-5-[3-(trifluoromethoxy)phenyl]phenyl]methanamine

InChI

InChI=1S/C14H11ClF3NO/c15-12-5-9(8-19)4-11(6-12)10-2-1-3-13(7-10)20-14(16,17)18/h1-7H,8,19H2

InChI Key

IACVWJZMJDLGHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)CN)Cl

Origin of Product

United States

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